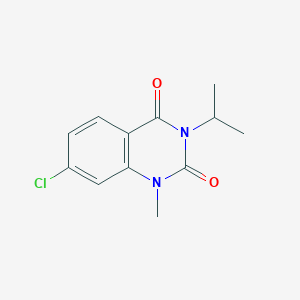

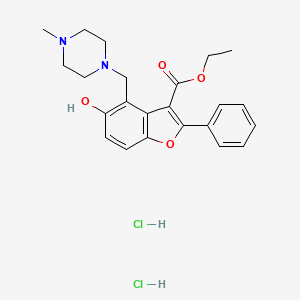

7-chloro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione, also known as Cl-IMQ, is a chemical compound that has been studied for its potential scientific applications. This compound is a quinazoline derivative that has been synthesized using various methods, and it has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Reactivity

Research on related quinazoline derivatives has shown diverse methods for their synthesis and the exploration of their reactivity. For instance, the work by Klásek et al. (2020) outlines the reaction of 3-chloroquinoline-2,4-diones with ethanolamine to form specific amino derivatives, which upon further reaction with isothiocyanic acid yield various products depending on the substituents present. This highlights the compound's potential as a versatile intermediate in organic synthesis Klásek, Lyčka, Rouchal, & Bartošík, 2020.

Application in Heterocyclic Chemistry

The synthesis of complex heterocyclic systems often employs quinazoline derivatives as key intermediates. Schneller et al. (1984) have reported a multi-step synthesis starting from 7-chloro-3-methylquinazoline-2,4(1H,3H)-dione, leading to the creation of novel compounds with potential biological activities. Such syntheses underscore the importance of quinazoline derivatives in developing new heterocyclic compounds with potential pharmacological applications Schneller, Ibay, & Christ, 1984.

Catalysis and Synthetic Efficiency

Quinazoline derivatives are also investigated for their role in catalysis, offering pathways to efficient syntheses of other valuable compounds. Kefayati, Asghari, and Khanjanian (2012) demonstrated that certain quinazoline derivatives could act as efficient catalysts for synthesizing dihydropyrimidinones and hydroquinazoline diones under solvent-free conditions. This research points to the potential of quinazoline derivatives in green chemistry and catalysis Kefayati, Asghari, & Khanjanian, 2012.

Biological Activity Potential

While explicit data on the biological activity of 7-chloro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione might not be available, research on similar compounds provides insights into potential areas of application. For example, Colotta et al. (2012) have synthesized 3-hydroxyquinazoline-2,4-diones with varying substituents, showing significant selectivity and inhibition against certain ionotropic glutamate receptors, indicating potential as neuroprotective or anticonvulsant agents Colotta et al., 2012.

properties

IUPAC Name |

7-chloro-1-methyl-3-propan-2-ylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-7(2)15-11(16)9-5-4-8(13)6-10(9)14(3)12(15)17/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMPPGYQOVSYQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C=C(C=C2)Cl)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2375717.png)

![2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2375720.png)

![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)

![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)

![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)

![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2375735.png)